4-(1H-benzimidazol-2-yl)-2-methylquinoline
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Overview
Description
4-(1H-benzimidazol-2-yl)-2-methylquinoline is a heterocyclic compound that combines the structural features of benzimidazole and quinoline These two moieties are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-2-methylquinoline typically involves the condensation of 2-methylquinoline with o-phenylenediamine under acidic conditions. One common method includes heating the reactants in polyphosphoric acid at elevated temperatures to facilitate cyclization and formation of the benzimidazole ring . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
4-(1H-benzimidazol-2-yl)-2-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activities of its benzimidazole and quinoline components
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-2-methylquinoline involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. The quinoline ring can intercalate into DNA, inhibiting replication and transcription processes . These interactions can lead to the inhibition of key enzymes and signaling pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial properties.
4-(1H-benzimidazol-2-yl)aniline: Exhibits similar biological activities and is used in medicinal chemistry.
1,3-Diazole Derivatives: These compounds share structural similarities and exhibit a wide range of biological activities, including antibacterial and antifungal effects.
Uniqueness
4-(1H-benzimidazol-2-yl)-2-methylquinoline is unique due to the combination of benzimidazole and quinoline moieties, which endows it with a broader spectrum of biological activities and potential applications. Its dual functionality allows it to interact with multiple molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C17H13N3 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-2-methylquinoline |
InChI |
InChI=1S/C17H13N3/c1-11-10-13(12-6-2-3-7-14(12)18-11)17-19-15-8-4-5-9-16(15)20-17/h2-10H,1H3,(H,19,20) |
InChI Key |
GRLYJYKWARKZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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